

A Technical Guide to the Discovery and Synthesis of Tellurium-122

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Compound of Interest

Compound Name: Tellurium-122

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Abstract

Tellurium-122 (^{122}Te) is a stable, naturally occurring isotope of the element tellurium. Its primary significance in the scientific and medical communities lies in its role as a precursor for the production of the radioisotope Iodine-122 (^{122}I), a positron emitter with a short half-life that is valuable in Positron Emission Tomography (PET) for gamma imaging. This technical guide provides a comprehensive overview of the discovery of tellurium and its isotopes, and details the modern synthesis pathway for producing highly enriched ^{122}Te . The guide includes detailed experimental protocols for isotope enrichment, target preparation, and the nuclear reaction process, supported by quantitative data and process-flow visualizations to facilitate a deeper understanding for researchers and professionals in the field.

Discovery

The Element Tellurium

The discovery of the element tellurium is credited to the Austrian mineralogist Franz-Joseph Müller von Reichenstein in 1782.^{[1][2]} While inspecting gold ore from Transylvania, he encountered a substance with a metallic sheen that he initially suspected to be antimony or bismuth but which exhibited uncharacteristic properties.^{[1][3]} After three years of investigation, Müller concluded he had isolated a new element, which he referred to as aurum problematicum

(problematic gold).[3] His findings, however, were published in an obscure journal and received little attention.[3]

In 1798, the German chemist Martin Heinrich Klaproth obtained a sample from Müller, confirmed the discovery of the new element, and named it "tellurium" after the Latin word tellus, meaning "Earth".[1][4][5] Independently, Hungarian scientist Pál Kitaibel had also discovered tellurium in 1789 but gave credit to Müller.[6]

The Isotope Tellurium-122

The existence of isotopes in non-radioactive elements was discovered by British physicist Francis William Aston. Following World War I, in 1919, Aston invented the mass spectrograph, a device capable of separating ions based on their mass-to-charge ratio.[5][7] Using this instrument, he demonstrated that elements like neon were composed of atoms with different masses, which he termed isotopes.[2][4][7] Aston systematically used his spectrograph to identify 212 of the 287 naturally occurring isotopes, including the stable isotopes of tellurium.[5][7] While a specific date for the discovery of ^{122}Te is not documented, its identification was part of Aston's broader, Nobel Prize-winning work in the early 1920s that mapped the isotopic composition of the elements.[4][7]

Properties and Quantitative Data

Tellurium-122 is one of eight naturally occurring isotopes of tellurium.[6][8] Key properties and data related to its production and use are summarized in the tables below.

Table 1: Isotopic Properties of Tellurium-122

Property	Value
Symbol	^{122}Te
Protons	52
Neutrons	70
Atomic Mass	121.90304 u
Natural Abundance	2.55%
Stability	Stable

Table 2: Production Data for Iodine-122 via the $^{122}\text{Te}(\text{p},\text{n})^{122}\text{I}$ Reaction

Parameter	Value / Range
Target Material	Enriched $^{122}\text{TeO}_2$ or elemental ^{122}Te
Target Enrichment	> 95%
Projectile	Protons (p)
Optimal Proton Energy Range	10 - 15 MeV
Peak Cross Section	~400-500 mb
Typical Production Yield	Varies with beam current and time
Primary Radionuclidic Impurities	^{121}I , ^{123}I (from other Te isotopes)

Note: Cross-section data is energy-dependent. Experimental data can be sourced from the EXFOR database for specific energy levels.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Synthesis of Enriched Tellurium-122

The production of ^{122}Te for medical applications requires isotopic enrichment to increase its concentration from the natural 2.55% to over 95%. The overall workflow involves the extraction of natural tellurium, conversion to a volatile compound, isotopic separation via gas centrifugation, and finally, conversion back to a metallic or oxide form for target preparation.



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Figure 1: Overall workflow for the production of enriched ^{122}Te .

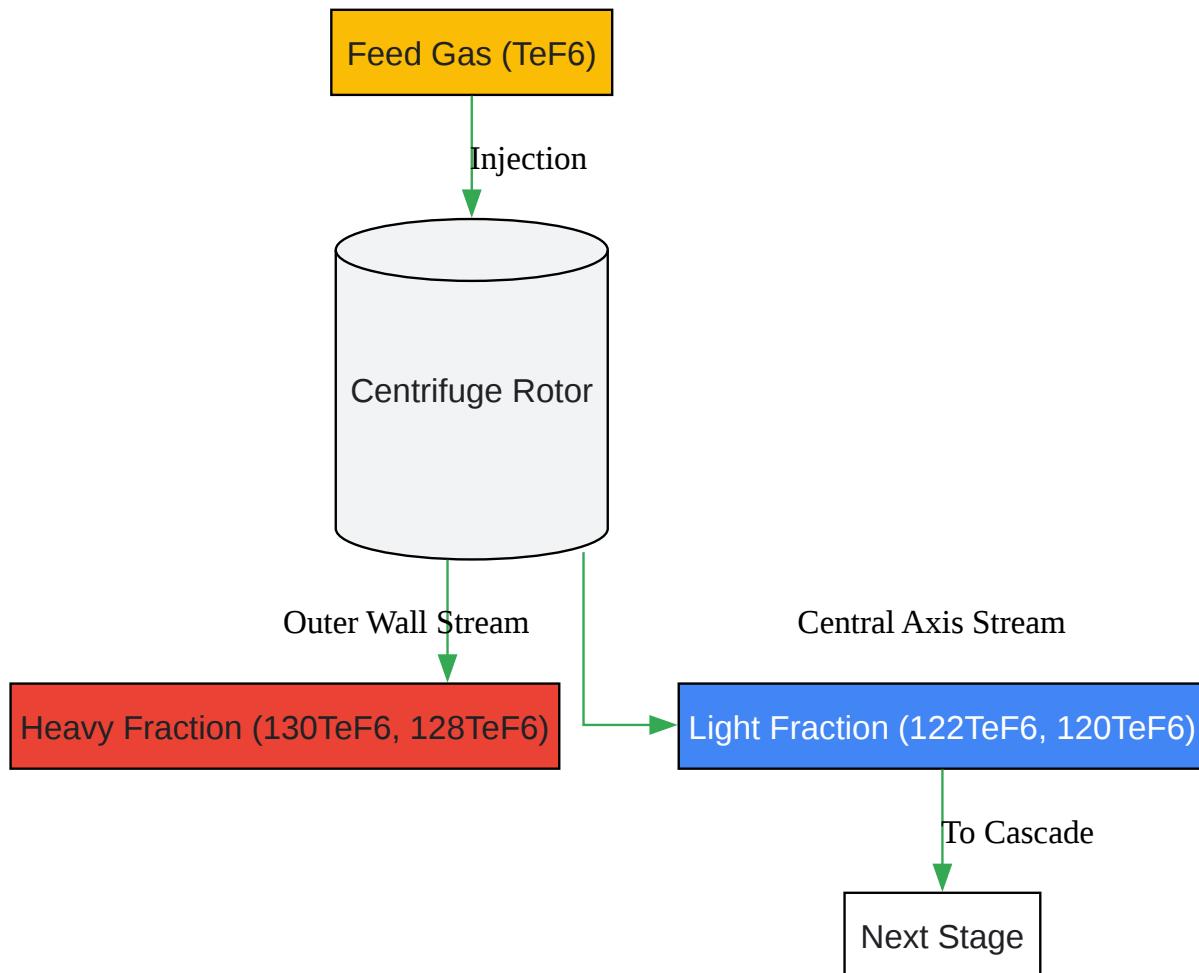
Experimental Protocol: Isotope Enrichment via Gas Centrifugation

Gas centrifugation is the primary method for enriching tellurium isotopes.[14] This process relies on the mass difference between the hexafluorides of the different tellurium isotopes.

3.1.1. Preparation of Tellurium Hexafluoride (TeF₆)

- Reaction: Natural tellurium, often in the form of tellurium dioxide (TeO₂), is fluorinated using fluorine gas (F₂) at elevated temperatures.[14][15]
 - $\text{TeO}_2(\text{s}) + 3\text{F}_2(\text{g}) \rightarrow \text{TeF}_6(\text{g}) + \text{O}_2(\text{g})$
- Apparatus: The reaction is conducted in a corrosion-resistant reactor (e.g., made of nickel or Monel) designed for gas-solid reactions.
- Conditions:
 - Temperature: The reaction temperature is maintained around 200-205°C.[14][15]
 - Pressure: Fluorine gas is introduced into the reactor to a pressure of approximately 140-180 kPa.[14]
 - Purification: The resulting TeF₆ gas is passed through traps (e.g., sodium fluoride) to remove any hydrogen fluoride (HF) impurities.[14]

3.1.2. Gas Centrifugation Process



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Figure 2: Simplified schematic of a single gas centrifuge unit.

- Introduction of Gas: The purified TeF₆ gas is fed into a series of interconnected centrifuges, known as a cascade.[16]
- Rotation: Each centrifuge contains a rotor that spins at extremely high speeds. This rotation creates a powerful centrifugal force.
- Separation: The heavier molecules, such as ¹³⁰TeF₆ and ¹²⁸TeF₆, are pushed closer to the rotor wall. The lighter molecules, including ¹²²TeF₆, concentrate near the central axis.[16]

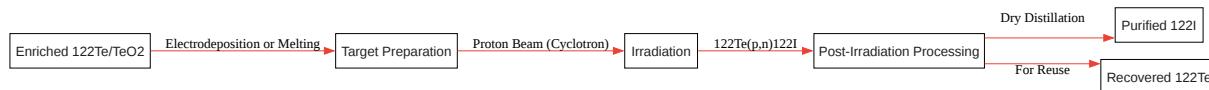
- Extraction: Two streams are extracted: a "light" fraction enriched in $^{122}\text{TeF}_6$ and a "heavy" fraction depleted of it.
- Cascading: The enriched "light" fraction is fed into the next centrifuge in the cascade for further enrichment, while the "heavy" fraction is sent to a lower stage. This process is repeated through many stages to achieve the desired high level of enrichment (>95%).

3.1.3. Conversion to Final Form

- Reduction: The highly enriched $^{122}\text{TeF}_6$ gas is chemically reduced back to elemental tellurium metal or converted to tellurium dioxide ($^{122}\text{TeO}_2$). This is typically achieved through a reaction with hydrogen or hydrolysis, followed by precipitation and calcination.

Synthesis of Iodine-122

The production of Iodine-122 is achieved by bombarding a ^{122}Te target with a proton beam from a medical cyclotron. The process involves target preparation, irradiation, and subsequent separation of the ^{122}I .



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